molecular formula C5H9N3OS B2615643 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 15884-90-9

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2615643
CAS No.: 15884-90-9
M. Wt: 159.21
InChI Key: CCEZJGBFVDHAJF-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 15884-90-9) is a chemical compound of significant interest in medicinal chemistry research. It belongs to the 1,3,4-thiadiazole class of nitrogen-sulfur heterocycles, a scaffold renowned for its broad spectrum of pharmacological activities and its role as a bioisostere for pyrimidine and pyridazine rings . The 1,3,4-thiadiazole core is associated with high in vivo stability, low toxicity to vertebrates, and good cell permeability due to its strong aromaticity and the presence of a sulfur atom, which confers high lipophilicity . The 2-amino group in its structure provides a reactive site for further derivatization, making this compound a valuable scaffold or building block for synthesizing novel derivatives for biological evaluation . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their potential antimicrobial properties. Some derivatives have demonstrated higher antimicrobial activity compared to standard drugs, making them lead compounds for the development of new anti-infective agents . Furthermore, specific nitroheteroaryl-1,3,4-thiadiazole derivatives containing an N-methoxyethyl substitution have shown promising in vitro antifungal activity against Aspergillus fumigatus , a major fungal pathogen, suggesting a potential avenue for developing new antifungal treatments . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEZJGBFVDHAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15884-90-9
Record name 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine is C6H10N4S2C_6H_{10}N_4S_2 with a molecular weight of 190.30 g/mol. The compound features a five-membered thiadiazole ring containing three nitrogen atoms and two sulfur atoms. The presence of the methoxyethyl group enhances its solubility and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound's thiadiazole ring structure allows for diverse reactivity patterns, making it an attractive target for further derivatization.

Biology

The biological applications of this compound are significant:

  • Enzyme Inhibition : The compound can act as a probe for studying enzyme inhibition mechanisms. Its structure allows it to interact with enzymes involved in sulfur and nitrogen metabolism.
  • Anticancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
CompoundCell LineIC50 (μg/mL)
This compoundHCT116 (Colon)3.29
Compound XH460 (Lung)10
Compound YMCF-7 (Breast)0.28

These compounds induce apoptosis through mechanisms such as tubulin polymerization inhibition and DNA interaction .

Industry

In industrial applications, this compound is explored for developing new materials with specific properties like enhanced conductivity or stability under extreme conditions. Its unique chemical structure allows for modifications that can tailor material properties for various applications.

Case Studies

Several studies have highlighted the potential of this compound and its derivatives:

  • Anticancer Studies : A study demonstrated that the compound exhibited significant cytotoxic effects against HCT116 human colon cancer cells, with an IC50 value indicating strong inhibition at low concentrations .
  • Antimicrobial Properties : Research has shown that derivatives of thiadiazole exhibit antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on the substituent at position 3. Key analogs include:

Compound Name Substituent at Position 5 Key Features/Applications Reference
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl Potent Bloom helicase inhibitor
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Cytotoxic evaluation in cancer
5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine Adamantane Enhanced cytotoxicity in conjugates
5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine Ethoxymethyl Safety profile studied (GHS Class 1)
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine 1-Phenylethyl Moderate toxicity (Risk Code 22)
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine 2-Methoxyethyl Hypothesized improved solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Enhance cytotoxicity but may reduce solubility.
  • Bulky Substituents (e.g., adamantane in ): Improve target binding via hydrophobic interactions but increase molecular weight.
  • Alkoxy Chains (e.g., ethoxymethyl in or 2-methoxyethyl): Balance lipophilicity and solubility, critical for pharmacokinetics.

Biological Activity

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This compound features a thiadiazole ring, which contributes to its potential as a pharmacologically active agent. The unique structure of this compound positions it for various applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_10N_4S_2 with a molecular weight of 190.30 g/mol. Its structure includes a five-membered ring containing three nitrogen atoms and two sulfur atoms, which is characteristic of thiadiazole derivatives. The methoxyethyl group enhances its solubility and biological activity.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Various studies have reported that compounds within this class can inhibit the growth of cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from 0.28 to 10 μg/mL depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (μg/mL)
This compoundHCT1163.29
Compound XH46010
Compound YMCF-70.28
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms including inhibition of tubulin polymerization and interaction with DNA .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are also well-documented:

  • Spectrum of Activity : Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
MicroorganismMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Aspergillus niger25

Case Studies

Several case studies highlight the potential of thiadiazole derivatives:

  • El-Naggar et al. (2011) reported the synthesis and evaluation of various thiadiazole derivatives against Ehrlich Ascites Carcinoma cells. Their findings indicated significant tumor growth inhibition after treatment with specific derivatives .
  • Polkam et al. (2015) explored the anticancer activity of substituted thiadiazoles against HT-29 and MDA-MB-23 cell lines, achieving notable cytotoxic effects with selectivity for cancer cells over normal cells .

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